N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the acylation of 4-methoxyphenylacetic acid to form 4-methoxyphenylacetyl chloride, which is then reacted with an appropriate amine to form the intermediate product. This intermediate is further reacted with 1-methyl-1H-indole-3-carboxylic acid under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form hydrogen bonds and other interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide derivatives: These compounds share a similar core structure and have been studied for their biological activities.
4-methoxyphenylacetyl derivatives: Compounds with this functional group have shown various pharmacological properties
Uniqueness
N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-24-14-18(17-5-3-4-6-19(17)24)21(26)23-12-11-22-20(25)13-15-7-9-16(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
HYJNELUWJGBWFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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